Cas no 61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%))
61490-69-5 structure
Product Name:(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
N.o CAS:61490-69-5
MF:C20H16O4
MW:320.338645935059
CID:954592
PubChem ID:43676
Update Time:2025-06-10
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Propriedades químicas e físicas
Nomes e Identificadores
-
- 7,8,9,10-TETRAHYDROXY-7,8,9,10-TETRAHYDROBENZO(A)PYRENE
- (7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-t etrol
- (7α,8β,9α,10α)-7,8,9
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- BENZO(a)PYRENE, 7,8,9,10-TETRAHYDRO-7-beta,8-alpha,9-beta,10-beta-TETRAHYDROXY-
- Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7-alpha,8-beta,9-alpha,10-alpha)-
- (7 alpha ,8 beta ,9 alpha ,10 alpha )-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- (+/-)-Benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol
- 7/8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
- DTXSID801318272
- Tetrol II 2
- Benzo(a)pyrene-7-beta,8-alpha,9-beta,10-beta-tetraol
- 61490-69-5
- (7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%)
- (7alpha,8beta,9alpha,10alpha)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90per cent)
- Benzo(a)pyrenetetrol II 2
- 7-alpha,8-beta,9-alpha,10-alpha-Tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- 7,9,10/8-Tetrahydroxytetrahydrobenzo[a]pyrene
- (7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)
-
- Inchi: 1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1
- Chave InChI: KWFVZAJQUSRMCC-FYQPLNBISA-N
- SMILES: O[C@@H]1[C@@H]([C@H]([C@@H](C2C=C3C=CC4=CC=CC5C=CC(=C3C=54)C1=2)O)O)O
Propriedades Computadas
- Massa Exacta: 320.10485899g/mol
- Massa monoisotópica: 320.10485899g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 0
- Complexidade: 496
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.9
- Superfície polar topológica: 80.9Ų
Propriedades Experimentais
- Densidade: 1.6±0.1 g/cm3
- Ponto de Fusão: >195°C (dec.)
- Ponto de ebulição: 589.8±50.0 °C at 760 mmHg
- Ponto de Flash: 283.2±24.7 °C
- Solubilidade: DMSO (Slightly)
- Pressão de vapor: 0.0±1.7 mmHg at 25°C
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:-20°C Freezer
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | T310000-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>90%) |
61490-69-5 | 0.5mg |
$ 150.00 | 2022-06-02 | ||
| TRC | T310000-5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$ 1453.00 | 2023-09-06 | ||
| TRC | T310000-.5mg |
(7a,8b,9a,10a)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (>80%) |
61490-69-5 | 5mg |
$187.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5 mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473244-0.5mg |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, |
61490-69-5 | 0.5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72856-5mg |
Benzo[a]pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-,(7R,8S,9S,10S)-rel- |
61490-69-5 | 5mg |
$1532.00 | 2024-04-19 |
(7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%) Literatura Relacionada
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
61490-69-5 ((7α,8β,9α,10α)-7,8,9,10-Tetrahydrobenzoapyrene-7,8,9,10-tetrol (>90%)) Produtos relacionados
- 61490-68-4(Benzoapyrenetetrol I 2)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel